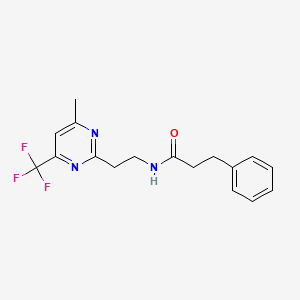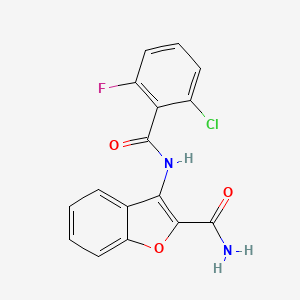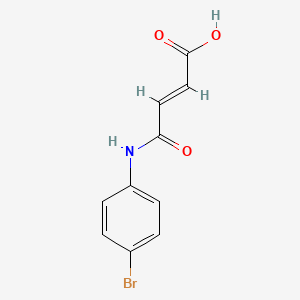![molecular formula C22H26N2O4 B2530735 3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid CAS No. 2126160-09-4](/img/structure/B2530735.png)
3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Transformations in Drug Research
The synthesis and transformations of functionalized β-amino acid derivatives, including compounds similar to 3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid, have significant applications in drug research. Metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are widely used for accessing alicyclic β-amino acids or other densely functionalized derivatives. These methodologies are of great interest due to their selectivity, stereocontrol, and efficiency, highlighting their potential in developing new molecular entities for therapeutic applications (Kiss, Kardos, Vass, & Fülöp, 2018).
Antioxidant, Anticancer, and Antimicrobial Activities
Research on natural and synthetic compounds containing tert-butyl groups, such as derivatives of this compound, has shown that these compounds possess various biological activities. They have been identified as good prospects for chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. These activities indicate the potential of such compounds in pharmaceutical, cosmetic, agronomic, and various other industries (Dembitsky, 2006).
Application in Drug Synthesis
Levulinic acid (LEV) and its derivatives, which share functional similarities with this compound, have shown potential in drug synthesis. These compounds, due to their carbonyl and carboxyl functional groups, offer flexibility, diversity, and uniqueness in drug synthesis, leading to cost reduction and cleaner reactions. They serve as raw materials or intermediates in the synthesis of various drugs, demonstrating untapped potential in medicine (Zhang et al., 2021).
Carboxylic Acids in Biological Activity
Natural carboxylic acids and their derivatives, including structural analogs of this compound, have been known to possess significant biological activity. Studies comparing structural differences among selected carboxylic acids have revealed correlations between structure and bioactivity, such as antioxidant, antimicrobial, and cytotoxic activities. These findings underscore the importance of carboxylic acids in medicinal chemistry and drug development (Godlewska-Żyłkiewicz et al., 2020).
Amino Acid Functionalization on Quantum Dots
The functionalization of carbon-based quantum dots using amino acids, which can be related to the structural manipulation of compounds like this compound, enhances their electronic and optical properties. This modification improves the solubility, sustainability, and biocompatibility of quantum dots, making them suitable for a wide range of applications, including optoelectronic devices. Amino acid-functionalized quantum dots represent a promising material for future technological advancements (Ravi et al., 2021).
特性
IUPAC Name |
1-benzhydryl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-21(2,3)28-20(27)23-22(19(25)26)14-24(15-22)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDCROGWRHZKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)
![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)


methyl}quinolin-8-ol](/img/structure/B2530666.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)
![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)
![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

